N-(4-acetyl-3-hydroxyphenyl)acetamide

Catalog No.
S756443
CAS No.
40547-58-8
M.F
C10H11NO3
M. Wt
193.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-acetyl-3-hydroxyphenyl)acetamide

Unprotected 4-amino-2-hydroxyacetophenone fails under Lewis acid conditions, leading to poor regioselectivity and side reactions. N-(4-acetyl-3-hydroxyphenyl)acetamide provides the pre-protected solution:

  • 100% regioselective Friedel-Crafts acylation enabled by locked directing group
  • Prevents Lewis acid catalyst deactivation and amine degradation during electrophilic substitution
  • Ideal for Baker-Venkataraman flavone synthesis and pyrazoline libraries
  • Reliable supply with consistent ≥98% purity for scalable process development.

CAS Number

40547-58-8

Product Name

N-(4-acetyl-3-hydroxyphenyl)acetamide

IUPAC Name

N-(4-acetyl-3-hydroxyphenyl)acetamide

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

InChI

InChI=1S/C10H11NO3/c1-6(12)9-4-3-8(5-10(9)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13)

InChI Key

ZSSHNMZQDWSUJJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)NC(=O)C)O

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)NC(=O)C)O

Synonyms

N-(4-acetyl-3-hydroxyphenyl)acetamide, 4'-Acetamido-2'-hydroxyacetophenone, N-(3-Hydroxy-4-acetylphenyl)acetamide, 4-Acetyl-3-hydroxyacetanilide, N-[4-acetyl-3-hydroxyphenyl]acetamide

Purity

≥98%

Package Size

1 g, 5 g

N-(4-acetyl-3-hydroxyphenyl)acetamide (CAS 40547-58-8), also known as 4'-acetamido-2'-hydroxyacetophenone, is a highly versatile, N-protected bifunctional building block. It features an ortho-hydroxyacetophenone motif paired with an acetamido-protected amine at the para position. This specific substitution pattern makes it a privileged precursor for the synthesis of complex heterocycles, including flavones, pyrazolines, and highly substituted phenols. In industrial and pharmaceutical procurement, it is primarily valued over its free-amine counterpart because the pre-installed N-acetyl group prevents unwanted Lewis acid complexation during electrophilic aromatic substitutions and protects the amine during harsh basic condensations, ensuring scalable and regioselective downstream processing [1].

Attempting to substitute N-(4-acetyl-3-hydroxyphenyl)acetamide with its unprotected analog, 4-amino-2-hydroxyacetophenone, fundamentally disrupts synthetic workflows. Under standard Friedel-Crafts acylation conditions (e.g., using AlCl3 and acetyl chloride), a free amine will rapidly coordinate with the Lewis acid catalyst, deactivating the aromatic ring and consuming stoichiometric amounts of the acylating agent to form the acetamido group in situ [1]. This leads to unpredictable yields, poor atom economy, and the generation of difficult-to-separate regioisomers. By procuring the pre-acetylated compound, chemists lock the directing group effects, ensuring absolute regioselectivity in subsequent electrophilic substitutions and preventing amine degradation during base-catalyzed transformations.

Absolute Regiocontrol in Diacetylphenol Synthesis

In the synthesis of 3-amino-4,6-diacetylphenol (a precursor for pyranoquinoline anti-allergic drugs), the choice of starting material dictates the purity of the final product. When N-(4-acetyl-3-hydroxyphenyl)acetamide is subjected to Friedel-Crafts acylation with acetyl chloride and AlCl3, the synergistic directing effects of the hydroxyl and acetamido groups drive the reaction exclusively to the 5-position relative to the acetophenone core. This results in the formation of 3-acetamido-4,6-diacetylphenol with 100% regioselectivity, completely avoiding the formation of the unwanted 3-amino-2,6-diacetylphenol isomer [1]. In contrast, using unprotected or differently substituted analogs leads to isomeric mixtures that require costly chromatographic separation.

Evidence DimensionRegioselectivity for 4,6-diacetyl isomer vs. 2,6-diacetyl isomer
Target Compound Data100% regioselective (0% 2,6-diacetyl isomer formed)
Comparator Or BaselineUnprotected amine / alternative isomers (yields isomeric mixtures requiring separation)
Quantified DifferenceComplete elimination of the 2,6-diacetyl byproduct
ConditionsAcetyl chloride, AlCl3, dichloromethane, reflux for 40-70 hours

Procuring this specific N-protected isomer eliminates the need for downstream isomer resolution, significantly lowering the cost of goods in API intermediate manufacturing.

Enhanced Stability for Flavone Core Construction

The synthesis of 7-aminoflavone—a critical scaffold for antitumor and antitubercular agents—requires harsh basic conditions that can degrade unprotected amines. Utilizing N-(4-acetyl-3-hydroxyphenyl)acetamide enables a highly efficient one-pot O-benzoylation and Baker-Venkataraman transformation. The robust acetamido group withstands prolonged reflux with anhydrous potassium carbonate in acetone, allowing the successful formation of the 4-acetamido-2-hydroxydibenzoylmethane intermediate [1]. This intermediate seamlessly undergoes acid-catalyzed cyclization and subsequent N-deacetylation to yield 7-aminoflavone. Using the free amine baseline would lead to competing N-benzoylation and complex oligomeric mixtures.

Evidence DimensionChemoselectivity during O-aroylation
Target Compound DataExclusive O-benzoylation and C-acylation (intact N-acetyl group)
Comparator Or Baseline4-amino-2-hydroxyacetophenone (susceptible to competitive N-benzoylation)
Quantified DifferenceAvoidance of N-aroylation side reactions
ConditionsBenzoyl chloride, anhydrous K2CO3, acetone, reflux

The pre-installed acetyl protecting group streamlines the synthesis of biologically active flavones by enabling one-pot transformations without side-chain functionalization.

Scaffold Optimization for Dual-Target Enzyme Inhibitors

N-(4-acetyl-3-hydroxyphenyl)acetamide serves as an optimal starting point for synthesizing 1,3,5-triaryl-2-pyrazoline derivatives. The acetamido group significantly contributes to the binding affinity in the active sites of target enzymes. When converted into a pyrazoline derivative featuring a 2-trifluoromethylphenyl group, the resulting compound demonstrated exceptional dual inhibitory activity, achieving an IC50 of 9.18 µM against urease (compared to the standard thiourea at 21.37 µM) and 138.35 µM against α-glucosidase (compared to acarbose at 375.82 µM) [1]. The specific positioning of the acetamido group on the A-ring of the pyrazoline core is critical for these enhanced pharmacodynamic properties.

Evidence DimensionUrease inhibitory activity (IC50)
Target Compound Data9.18 ± 0.35 µM (for the 2-CF3 pyrazoline derivative)
Comparator Or BaselineStandard inhibitor Thiourea (21.37 ± 0.26 µM)
Quantified Difference2.3-fold increase in urease inhibition potency
ConditionsIn vitro enzyme inhibition assay

For medicinal chemistry procurement, this compound provides a validated, highly active pharmacophore foundation for developing dual-action antidiabetic and anti-ulcer agents.

Synthesis of Pyranoquinoline Anti-Allergic APIs

Due to its 100% regioselectivity in Friedel-Crafts acylation, this compound is the optimal starting material for producing 3-amino-4,6-diacetylphenol, a critical intermediate for pyrano[3,2-g]quinoline-2,8-dicarboxylic acid derivatives [1].

Development of Aminoflavone Antitumor Agents

The robust N-acetyl protection allows for seamless Baker-Venkataraman transformations, making it the preferred precursor for 7-aminoflavone scaffolds used in CYP1A1-targeted cancer therapies [2].

Discovery of Dual-Target Antidiabetic Pharmacophores

It serves as a highly effective A-ring building block for synthesizing triaryl-pyrazoline libraries, where the acetamido group significantly enhances binding affinity against urease and alpha-glucosidase [3].

XLogP3

1.2

Wikipedia

N-(4-Acetyl-3-hydroxyphenyl)acetamide

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